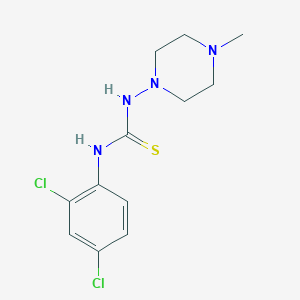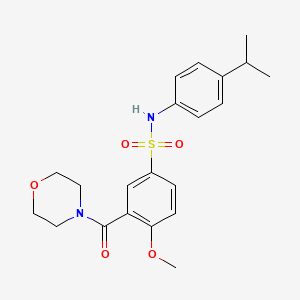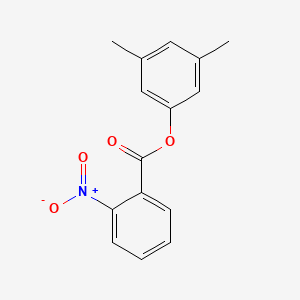
N-2-biphenylyl-4-chlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-biphenylyl-4-chlorobenzamide, also known as BP-C1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BP-C1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
作用机制
The exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and fibrosis. N-2-biphenylyl-4-chlorobenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-2-biphenylyl-4-chlorobenzamide has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to reduce the production of collagen and fibronectin, which are involved in fibrosis.
实验室实验的优点和局限性
N-2-biphenylyl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-2-biphenylyl-4-chlorobenzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-2-biphenylyl-4-chlorobenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for the study of N-2-biphenylyl-4-chlorobenzamide. One area of research is to further elucidate the mechanism of action of N-2-biphenylyl-4-chlorobenzamide. This can help to identify new therapeutic targets and improve the efficacy of N-2-biphenylyl-4-chlorobenzamide in treating various diseases. Another area of research is to explore the potential of N-2-biphenylyl-4-chlorobenzamide in combination with other drugs. Combining N-2-biphenylyl-4-chlorobenzamide with other drugs may improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate the safety and efficacy of N-2-biphenylyl-4-chlorobenzamide in animal models and humans.
合成方法
N-2-biphenylyl-4-chlorobenzamide is synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-2-amine. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with biphenyl-2-amine in the presence of a base to yield N-2-biphenylyl-4-chlorobenzamide.
科学研究应用
N-2-biphenylyl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to have anti-fibrotic effects by reducing the production of collagen and fibronectin.
属性
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXEXMGIVCBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)

![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)

![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)
![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)

